Abaperidone

Catalog No.
S516712
CAS No.
183849-43-6
M.F
C25H25FN2O5
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abaperidone

CAS Number

183849-43-6

Product Name

Abaperidone

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one

Molecular Formula

C25H25FN2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2

InChI Key

ICAXEUYZCLRXKY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-(hydroxymethyl)chromen-4-one, abaperidone, FI 8602, FI-8602

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO

The exact mass of the compound Abaperidone is 452.1748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abaperidone (CAS 183849-43-6) is a highly selective benzisoxazolyl piperidine derivative utilized as a premium reference standard in neuropharmacological and chemoinformatics applications. Procured primarily for its well-characterized atypical antipsychotic profile, it functions as a potent dual antagonist with high affinity for 5-HT2A (IC50 = 6.2 nM) and dopamine D2 (IC50 = 17 nM) receptors . For laboratory buyers and assay developers, Abaperidone provides a precise, quantifiable baseline for evaluating serotonin-dopamine antagonism, making it a critical control compound in high-throughput receptor binding screens and preclinical behavioral models [1].

Substituting Abaperidone with structurally related atypical antipsychotics like risperidone or classical agents like haloperidol compromises assay specificity, particularly in gene expression and motor-liability models. While risperidone shares a similar dual-antagonist mechanism, it fails to modulate heat shock protein-70 (hsp70) mRNA expression in the prefrontal cortex—a critical biomarker for modeling schizophrenia's negative symptoms[1]. Furthermore, classical substitutes like haloperidol lack 5-HT2A affinity, resulting in severe catalepsy and prolactin elevation that confound downstream behavioral readouts . Procurement of exact Abaperidone is therefore mandatory for research workflows requiring prefrontal cortical modulation without the heavy extrapyramidal symptom (EPS) interference seen in generic alternatives [1].

Prefrontal Cortex hsp70 mRNA Modulation Superiority

In comparative in vivo models evaluating cortical stress responses, Abaperidone demonstrates a unique capacity to reduce basal hsp70 mRNA expression in both the striatum and the prefrontal cortex. In direct contrast, the closely related in-class substitute risperidone only reduces hsp70 mRNA in the striatum, failing entirely to modulate prefrontal cortex levels [1]. Haloperidol, a classical baseline, showed no reduction in either region and instead potentiated PCP-induced hsp70 elevation [1].

Evidence DimensionBasal hsp70 mRNA expression reduction in prefrontal cortex
Target Compound DataSignificant reduction in prefrontal cortex
Comparator Or BaselineRisperidone (No reduction in prefrontal cortex); Haloperidol (No reduction, potentiates PCP-induced elevation)
Quantified DifferenceAbaperidone provides dual-region (striatum + prefrontal) modulation, whereas risperidone is restricted to the striatum.
ConditionsIn vivo rat model, pharmacologically equivalent doses

Procuring Abaperidone is essential for researchers developing gene expression models of schizophrenia's negative symptoms, where prefrontal cortical modulation is a strict assay requirement.

Receptor Binding Affinity Ratio (5-HT2A/D2)

Abaperidone provides a highly specific serotonin-dopamine antagonism ratio, characterized by an IC50 of 6.2 nM for 5-HT2A receptors and 17 nM for dopamine D2 receptors . This precise >2:1 affinity ratio for 5-HT2A over D2 establishes it as a definitive atypical antipsychotic reference standard, distinguishing it from classical antipsychotics like haloperidol which are heavily skewed toward D2 antagonism and lack meaningful 5-HT2A engagement [1].

Evidence Dimension5-HT2A vs D2 Receptor IC50
Target Compound Data5-HT2A IC50 = 6.2 nM; D2 IC50 = 17 nM
Comparator Or BaselineClassical antipsychotics (e.g., Haloperidol: D2-dominant, negligible 5-HT2A affinity)
Quantified DifferenceAbaperidone ensures a >2:1 functional selectivity for 5-HT2A over D2 receptors.
ConditionsIn vitro radioligand binding inhibition assays

This precise binding profile makes Abaperidone an indispensable calibration standard for high-throughput screening of novel atypical antipsychotic candidates.

In Vivo Motor Liability and Prolactin Elevation

When evaluated for extrapyramidal side effect (EPS) liabilities, Abaperidone induces significantly weaker catalepsy compared to reference standards. In comparative rat models administered at 5 mg/kg over 1 to 3 days, Abaperidone produced substantially smaller increases in serum prolactin levels than both haloperidol and risperidone . This reduced motor and endocrine interference is critical for maintaining the integrity of complex behavioral readouts [1].

Evidence DimensionSerum prolactin elevation and catalepsy induction
Target Compound DataMinimal prolactin increase and weaker catalepsy
Comparator Or BaselineRisperidone and Haloperidol (Significant prolactin elevation and strong catalepsy at 5 mg/kg)
Quantified DifferenceAbaperidone significantly lowers baseline motor and endocrine interference compared to standard generic alternatives.
ConditionsIn vivo rat model, 5 mg/kg oral administration for 1-3 days

Buyers conducting sensitive cognitive or behavioral assays must select Abaperidone to prevent EPS and prolactin spikes from confounding experimental endpoints.

Reference Standard for Atypical Antipsychotic High-Throughput Screening

Due to its strictly quantified 5-HT2A (6.2 nM) and D2 (17 nM) binding affinities, Abaperidone is the optimal positive control for in vitro radioligand assays. Assay developers procure this compound to calibrate screening platforms designed to identify novel dual-acting serotonin-dopamine antagonists, ensuring accurate differentiation from typical D2-dominant agents .

Preclinical Modeling of Prefrontal Cortical Gene Expression

Because Abaperidone successfully reduces basal hsp70 mRNA in the prefrontal cortex—a mechanism where risperidone fails—it is uniquely suited for neuromolecular research focusing on the etiology of negative schizophrenia symptoms. Laboratories require this exact compound to establish reliable baselines in phencyclidine (PCP)-induced stress models [1].

Behavioral Pharmacology Assays Requiring Low EPS Interference

In complex in vivo behavioral paradigms (such as climbing mice assays or cognitive testing), drug-induced catalepsy can mask true efficacy. Abaperidone's significantly lower propensity to induce catalepsy and elevate prolactin compared to risperidone and haloperidol makes it the preferred atypical reference material when motor preservation is critical to the study design .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

452.17475006 Da

Monoisotopic Mass

452.17475006 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40755Z8956

Other CAS

183849-43-6

Wikipedia

Abaperidone

Dates

Last modified: 02-18-2024
1: García-Osta A, Frechilla D, Del Río J. Reduced basal and phencyclidine induced expression of heat shock protein-70 in rat prefrontal cortex by the atypical antipsychotic abaperidone. Prog Neuropsychopharmacol Biol Psychiatry. 2003 Feb;27(1):31-6. PubMed PMID: 12551723.
2: Bolós J, Anglada L, Gubert S, Planas JM, Agut J, Príncep M, De la Fuente N, Sacristán A, Ortiz JA. 7-[3-(1-piperidinyl)propoxy]chromenones as potential atypical antipsychotics. 2. Pharmacological profile of 7-[3-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymeth yl)chromen -4-one (abaperidone, FI-8602). J Med Chem. 1998 Dec 31;41(27):5402-9. PubMed PMID: 9876110.

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